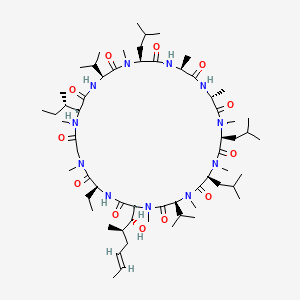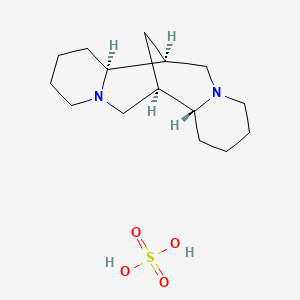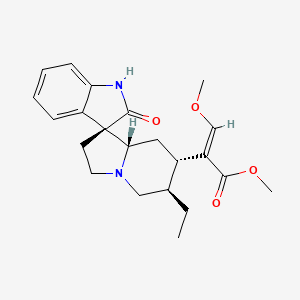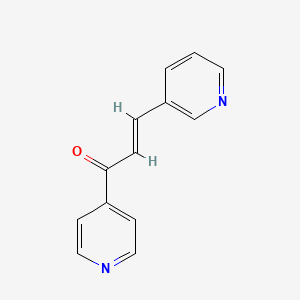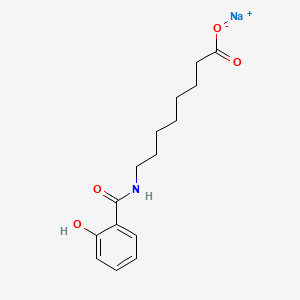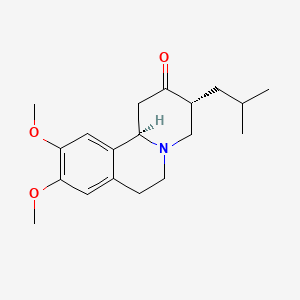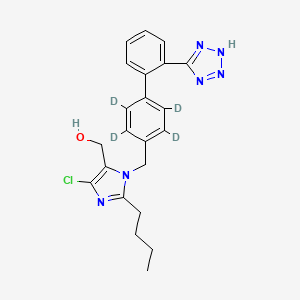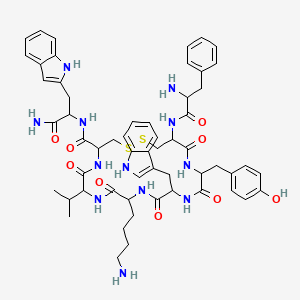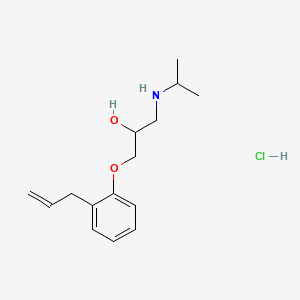
Alprenololhydrochlorid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Alprenololhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Referenzverbindung in der analytischen Chemie zur Entwicklung neuer Betablocker verwendet.
Industrie: Wird bei der Entwicklung von Pharmazeutika und als Standard in Qualitätskontrollprozessen eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch nicht-selektive Blockierung von Beta-1- und Beta-2-adrenergen Rezeptoren. Diese Hemmung verhindert die Bindung von Epinephrin und Norepinephrin, was zu einer Herabsetzung der Herzfrequenz und des Blutdrucks führt . Darüber hinaus hemmt Alprenolol die Produktion von Renin, indem es an Beta-2-Rezeptoren im juxtaglomerulären Apparat bindet, was zusätzlich zu seinen blutdrucksenkenden Wirkungen beiträgt .
Wirkmechanismus
Target of Action
Alprenolol hydrochloride primarily targets beta-1 adrenergic receptors . These receptors are mainly located in the heart and are responsible for mediating the effects of epinephrine and norepinephrine, which are hormones that increase heart rate and blood pressure . Alprenolol also has a minor effect on beta-2 receptors in the juxtaglomerular apparatus, which is involved in the regulation of blood pressure .
Mode of Action
Alprenolol hydrochloride acts as a non-selective beta-blocker . It binds to beta-1 adrenergic receptors, inhibiting the effects of epinephrine and norepinephrine, resulting in a decrease in heart rate and blood pressure . By binding to beta-2 receptors in the juxtaglomerular apparatus, alprenolol inhibits the production of renin, a hormone that regulates blood pressure .
Biochemical Pathways
The binding of alprenolol to beta-1 adrenergic receptors inhibits the adrenergic signaling pathway in cardiomyocytes . This results in a decrease in heart rate and blood pressure . By inhibiting the production of renin through its action on beta-2 receptors, alprenolol also affects the renin-angiotensin-aldosterone system, leading to decreased vasoconstriction and water retention .
Pharmacokinetics
Alprenolol is nonpolar and hydrophobic, with low to moderate lipid solubility . This influences its absorption, distribution, metabolism, and excretion (ADME) properties, impacting its bioavailability.
Result of Action
The action of alprenolol results in several molecular and cellular effects. It impairs AV node conduction and decreases the sinus rate . Alprenolol may also increase plasma triglycerides and decrease HDL-cholesterol levels . In addition, it has been found to reduce the accumulation of abnormal prion protein (PrP Sc) in prion-infected cells and mice, suggesting potential anti-prion activity .
Biochemische Analyse
Biochemical Properties
Alprenolol hydrochloride functions by inhibiting the action of catecholamines, such as epinephrine and norepinephrine, on beta-adrenergic receptors . This inhibition leads to a decrease in heart rate and blood pressure. The compound interacts with various enzymes and proteins, including beta-1 and beta-2 adrenergic receptors, which are G protein-coupled receptors involved in the regulation of cardiac and smooth muscle activity . Additionally, alprenolol hydrochloride has been shown to interact with serotonin receptors, specifically 5-HT1A and 5-HT1B, which may contribute to its therapeutic effects .
Cellular Effects
Alprenolol hydrochloride exerts significant effects on various cell types, particularly cardiac and smooth muscle cells. By blocking beta-adrenergic receptors, it reduces the influx of calcium ions into cells, leading to decreased contractility and relaxation of smooth muscle . This results in lowered blood pressure and reduced cardiac workload. Furthermore, alprenolol hydrochloride can influence cell signaling pathways, such as the cyclic AMP (cAMP) pathway, by inhibiting the production of cAMP, which is a secondary messenger involved in numerous cellular processes .
Molecular Mechanism
The primary mechanism of action of alprenolol hydrochloride involves the non-selective blockade of beta-adrenergic receptors . By binding to these receptors, alprenolol hydrochloride prevents the activation of adenylate cyclase, an enzyme responsible for converting ATP to cAMP . This inhibition leads to a decrease in cAMP levels, resulting in reduced activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins . This cascade ultimately leads to decreased heart rate, reduced myocardial contractility, and vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of alprenolol hydrochloride have been observed to change over time. The compound is relatively stable, with a half-life of approximately 2-3 hours . Its effects on cellular function can vary depending on the duration of exposure. Long-term studies have shown that chronic administration of alprenolol hydrochloride can lead to adaptive changes in beta-adrenergic receptor density and sensitivity . Additionally, degradation of the compound over time can influence its efficacy and potency .
Dosage Effects in Animal Models
In animal models, the effects of alprenolol hydrochloride vary with different dosages. At therapeutic doses, the compound effectively reduces blood pressure and heart rate without significant adverse effects . At higher doses, alprenolol hydrochloride can cause toxic effects, such as bradycardia, hypotension, and bronchospasm . The LD50 (lethal dose for 50% of the population) for alprenolol hydrochloride in rats is approximately 597 mg/kg .
Metabolic Pathways
Alprenolol hydrochloride is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP2D6 . The compound undergoes oxidative deamination and subsequent conjugation to form inactive metabolites, which are excreted in the urine . The metabolism of alprenolol hydrochloride can be influenced by genetic polymorphisms in CYP2D6, leading to variations in drug clearance and efficacy among individuals .
Transport and Distribution
Alprenolol hydrochloride is well-absorbed after oral administration and is widely distributed throughout the body . It has a volume of distribution of approximately 3.2 L/kg and is highly protein-bound (80-90%) . The compound can cross the blood-brain barrier and is also distributed to various tissues, including the heart, liver, and kidneys . Transporters such as P-glycoprotein may play a role in the distribution and excretion of alprenolol hydrochloride .
Subcellular Localization
Within cells, alprenolol hydrochloride is primarily localized to the plasma membrane, where it interacts with beta-adrenergic receptors . The compound does not undergo significant intracellular accumulation and is rapidly cleared from the cytoplasm . Post-translational modifications, such as phosphorylation, do not significantly affect the subcellular localization or activity of alprenolol hydrochloride .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Alprenololhydrochlorid beinhaltet die Reaktion von 2-Allylphenol mit Epichlorhydrin unter Bildung von 1-(2-Allylphenoxy)-2,3-Epoxypropan. Dieses Zwischenprodukt wird dann mit Isopropylamin umgesetzt, um Alprenolol zu erhalten. Der letzte Schritt beinhaltet die Umwandlung von Alprenolol in sein Hydrochloridsalz durch Reaktion mit Salzsäure .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet eine strenge Kontrolle der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Alprenololhydrochlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Alprenolol kann zu verschiedenen Metaboliten oxidiert werden.
Reduktion: Reduktionsreaktionen können die in Alprenolol vorhandenen funktionellen Gruppen verändern.
Substitution: Alprenolol kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Phenoxygruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Nukleophile wie Natriummethoxid können in Substitutionsreaktionen eingesetzt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Metaboliten von Alprenolol sowie substituierte Derivate, abhängig von den verwendeten Reagenzien .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Propranolol: Ein weiterer nicht-selektiver Betablocker, der für ähnliche Indikationen eingesetzt wird.
Atenolol: Ein selektiver Beta-1-Blocker mit weniger Nebenwirkungen auf die Atemwege.
Metoprolol: Ein selektiver Beta-1-Blocker, der häufig zur Behandlung von Bluthochdruck und Herzinsuffizienz eingesetzt wird.
Einzigartigkeit
Alprenololhydrochlorid ist aufgrund seiner nicht-selektiven Natur einzigartig, da es sowohl Beta-1- als auch Beta-2-Rezeptoren blockieren kann. Dieses breite Wirkungsspektrum macht es bei der Behandlung einer Vielzahl von Herz-Kreislauf-Erkrankungen effektiv. Zusätzlich hebt seine potenzielle Verwendung bei der Behandlung von Prionkrankheiten es von anderen Betablockern ab .
Eigenschaften
IUPAC Name |
1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2.ClH/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCPAXJDDNWJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1CC=C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20929704 | |
| Record name | 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13707-88-5, 13655-52-2 | |
| Record name | Alprenolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13707-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Alprenolol hydrochloride [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013707885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alprenolol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20929704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alprenolol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALPRENOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2502C2OIRK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)

